3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Descripción general

Descripción

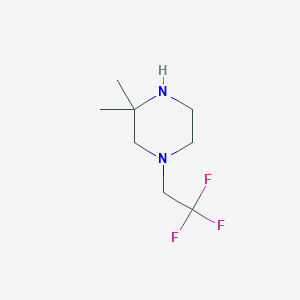

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chemical compound with the molecular formula C8H15F3N2 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,3-dimethyl group and a 2,2,2-trifluoroethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of 2,2,2-trifluoroethyl iodide as the trifluoroethylating agent, which reacts with 3,3-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .

Análisis De Reacciones Químicas

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DMTP is explored as a potential pharmacophore in drug design. Its interactions with biological targets are of particular interest for developing new therapeutics. The trifluoroethyl group enhances the compound's binding affinity and selectivity towards specific receptors, which is crucial in drug development.

Case Studies

- CXCR3 Receptor Modulation : Research indicates that piperazine derivatives can modulate chemokine receptors like CXCR3, which are involved in inflammatory and autoimmune diseases. DMTP's structure may provide insights into designing selective modulators for therapeutic use against conditions such as rheumatoid arthritis and multiple sclerosis .

Biological Research

DMTP is utilized in studies involving enzyme inhibition and receptor binding assays. The compound's ability to interact with various biological pathways allows researchers to investigate its potential effects on cellular processes.

- Investigations into DMTP have revealed its potential antimicrobial and antiviral properties. These studies focus on understanding how the compound interacts with microbial membranes and viral proteins, potentially leading to new antimicrobial agents.

Industrial Applications

In addition to its pharmaceutical potential, DMTP serves as a building block in organic synthesis. It is used to create advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Synthesis of Fluorinated Compounds

- DMTP is employed in synthesizing fluorinated compounds that are essential in various industrial applications, including agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:

1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole: This compound also contains a trifluoromethyl group but differs in its core structure, which is based on a benziodoxole ring.

2,2,2-Trifluoroethyl methyl acrylate: This compound features a trifluoroethyl group attached to an acrylate moiety, making it useful in polymer chemistry.

2,2,2-Trifluoroethyl trifluoroacetate: Known for its use in organic synthesis, this compound has a trifluoroethyl group bonded to a trifluoroacetate group.

The uniqueness of this compound lies in its piperazine ring structure combined with the trifluoroethyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine (C8H15F3N2) is a piperazine derivative that has garnered interest in various fields of scientific research due to its potential biological activities. This compound is characterized by a trifluoroethyl group, which enhances its lipophilicity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C8H15F3N2

- Molecular Weight : 196.21 g/mol

- Structure : The presence of the trifluoroethyl group contributes to the compound's unique properties and biological interactions.

Antiviral Activity

Research into piperazine derivatives has indicated significant antiviral properties. For instance, a study demonstrated that certain trifluoromethyl pyridine piperazine derivatives could enhance the activities of defense enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO), thereby strengthening antiviral responses in plants against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) .

Anticancer Potential

The anticancer activity of piperazine derivatives has been extensively studied. A recent investigation into related compounds showed promising results against various human cancer cell lines. For example, modifications in the structure led to enhanced cytotoxicity against pancreatic cancer cells . The introduction of a trifluoromethyl group was associated with improved growth inhibition, indicating a potential therapeutic role for this compound in cancer treatment.

Study on Antiviral Activity

In a study focusing on novel trifluoromethyl pyridine piperazine derivatives, it was found that certain compounds exhibited excellent protective activity against TMV at concentrations as low as 500 μg/mL. The most effective compounds induced significant increases in SOD and PPO activities .

| Compound | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|

| A16 | 87.0 | 18.4 |

| A10 | 93.1 | 54.5 |

| NNM | 74.5 | 50.2 |

Study on Anticancer Activity

In another study evaluating piperazine derivatives for anticancer properties, several compounds were synthesized and tested against pancreatic cancer cell lines. Modifications leading to the introduction of bulky groups significantly enhanced cytotoxicity .

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| 34 | 3.1 | MCF-7 |

| 35 | 3.2 | U87 |

Propiedades

IUPAC Name |

3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c1-7(2)5-13(4-3-12-7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZMXULHSNQIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.